
Buspirone hydrochloride
Descripción general
Descripción
Hidrocloruro de Buspirona: es un medicamento ansiolítico utilizado principalmente para tratar los trastornos de ansiedad, en particular el trastorno de ansiedad generalizada. Es conocido por su estructura única y su perfil farmacológico, lo que lo diferencia de otros fármacos ansiolíticos como las benzodiazepinas y los barbitúricos . El hidrocloruro de buspirona es un agonista del receptor 5-HT1A de la serotonina, que aumenta la acción en los receptores de serotonina en el cerebro .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de buspirona generalmente implica la alquilación de 1-(2-pirimidil)piperazina con 3-cloro-1-cianopropano para formar un compuesto intermedio. Este intermedio se somete luego a reacciones adicionales para producir Buspirona .
Métodos de producción industrial: La producción industrial del hidrocloruro de buspirona implica rutas sintéticas similares pero a mayor escala. El proceso incluye rigurosos pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de buspirona se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: Generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Comúnmente emplea agentes reductores como el hidruro de aluminio y litio.
Sustitución: A menudo utiliza compuestos halogenados en condiciones específicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .
Aplicaciones Científicas De Investigación
Anxiety Disorders
Buspirone is primarily indicated for the management of anxiety disorders. It is particularly effective in treating generalized anxiety disorder, providing short-term relief of anxiety symptoms without the sedative effects associated with other anxiolytics .
Cerebellar Ataxia
Recent studies have explored the efficacy of buspirone in treating mild to moderate cerebellar ataxia. An open-label study involving 20 patients showed significant improvements in clinical assessments among those with mild to moderate dysfunction, suggesting potential therapeutic benefits in this condition . However, further double-blind studies are warranted to confirm these findings.
Augmentation in Depression Treatment
Buspirone has been investigated as an adjunctive treatment for unipolar depression. Evidence from the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial indicates that buspirone may enhance the effectiveness of selective serotonin reuptake inhibitors (SSRIs) and mitigate their sexual side effects . Some studies suggest its utility as a standalone treatment for non-melancholic major depressive disorder .
Parkinsonian Syndrome
While buspirone has shown some potential as an anxiolytic in patients with Parkinson's disease, it is not recommended for managing parkinsonian symptoms due to possible exacerbation at higher doses . Nonetheless, it may provide symptomatic relief for anxiety in these patients.
Case Study 1: Worsening Psychosis
A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Despite initial treatment with buspirone for anxiety, the patient exhibited increased agitation and paranoid delusions, leading to discontinuation of the medication . This highlights the importance of monitoring patients with complex psychiatric histories when prescribing buspirone.
Case Study 2: Abuse Potential
Another case study documented instances of buspirone abuse through insufflation, emphasizing the need for careful prescribing practices and monitoring . The abuse potential, although lower than traditional anxiolytics, underscores the necessity for vigilance in patients with a history of substance use disorders.
Pharmacokinetics and Formulations
Buspirone hydrochloride undergoes extensive first-pass metabolism and achieves peak plasma levels within 40 to 90 minutes post-administration. Recent research on time-released formulations has demonstrated improved plasma bioavailability compared to immediate-release versions, allowing for more stable therapeutic effects .
Mecanismo De Acción
El hidrocloruro de buspirona ejerce sus efectos actuando como un agonista parcial en los receptores 5-HT1A de la serotonina. Esta acción aumenta la actividad de la serotonina en el cerebro, lo que ayuda a aliviar los síntomas de ansiedad . A diferencia de las benzodiazepinas, el hidrocloruro de buspirona no exhibe propiedades anticonvulsivas, sedantes o relajantes musculares . También afecta las vías de la dopamina y la noradrenalina, contribuyendo a sus efectos ansiolíticos .
Comparación Con Compuestos Similares
Compuestos similares:
Alprazolam: Una benzodiazepina utilizada para la ansiedad y los trastornos de pánico.
Clonazepam: Utilizado para la ansiedad y los trastornos convulsivos, también tiene efectos sedantes.
Singularidad del hidrocloruro de buspirona: El hidrocloruro de buspirona es único en su acción selectiva sobre los receptores de serotonina sin los efectos sedantes y relajantes musculares que se observan en las benzodiazepinas. Esto lo convierte en una opción preferida para pacientes que necesitan tratamiento ansiolítico sin el riesgo de sedación o dependencia .
Actividad Biológica
Buspirone hydrochloride is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). It is classified as an azapirone and exhibits a unique mechanism of action compared to traditional anxiolytics like benzodiazepines. This article provides a comprehensive overview of the biological activity of buspirone, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies that illustrate its effects in various populations.
Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors , which are crucial in modulating anxiety and mood. This receptor interaction leads to increased serotonergic activity in the brain, particularly in areas associated with anxiety regulation, such as the amygdala and hippocampus. Unlike benzodiazepines, buspirone does not significantly affect GABA receptors and lacks muscle relaxant or anticonvulsant properties .
Key Receptor Interactions
- 5-HT1A Receptors : Buspirone's primary site of action, where it enhances serotonergic neurotransmission.
- 5-HT2 Receptors : Displays weak affinity; however, its role in anxiolytic effects is minimal.
- Dopamine D2 Receptors : Acts as a weak antagonist, which may contribute to its side effect profile but not directly to anxiolytic efficacy .
Pharmacokinetics
Buspirone is characterized by low oral bioavailability (approximately 3.9% due to extensive first-pass metabolism), with peak plasma concentrations achieved within 0.9 to 1.5 hours post-administration. The elimination half-life varies significantly among individuals, ranging from 2 to 11 hours on average, with some reports indicating up to 33 hours .
Table 1: Pharmacokinetic Properties of Buspirone
Property | Value |
---|---|
Oral Bioavailability | ~3.9% |
Peak Plasma Time | 0.9 - 1.5 hours |
Elimination Half-Life | 2 - 11 hours (mean) |
Major Metabolites | 5-hydroxybuspirone, 1-PP |
Clinical Efficacy
Buspirone has been shown to be effective in alleviating symptoms of anxiety, with studies indicating comparable efficacy to benzodiazepines without the associated sedation or risk of dependency . The onset of anxiolytic effects typically occurs after a delay of one to two weeks, which necessitates patient compliance and education regarding its delayed action .
Case Studies
Case Study 1: Worsening Psychosis
A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Initially prescribed for anxiety management, the patient developed severe delusions and agitation after starting buspirone. Upon discontinuation, his symptoms improved significantly, highlighting potential risks associated with buspirone in vulnerable populations .
Case Study 2: Anxiolytic Efficacy
In a double-blind clinical trial involving patients with GAD, buspirone doses ranging from 15 to 30 mg/day demonstrated significant reductions in anxiety scores compared to placebo. The study emphasized buspirone's role as a viable alternative for patients seeking anxiolytic treatment without the sedative effects typical of benzodiazepines .
Side Effects and Tolerability
Buspirone is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include:
- Headaches
- Dizziness
- Nervousness
- Lightheadedness
Notably, buspirone has a limited potential for abuse and does not typically lead to withdrawal symptoms upon discontinuation .
Propiedades
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLFGYGYQXUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037193 | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-08-2 | |
Record name | Buspirone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buspirone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Buspirone Hydrochloride?
A1: While the exact mechanism of action for this compound's anxiolytic effects remains unclear, research suggests it doesn't primarily function through the benzodiazepine-gamma-aminobutyric acid-chloride ionophore complex like traditional benzodiazepines []. Studies indicate potential interactions with serotonin receptors, specifically as an agonist of the 5-HT1A receptor subtype [].
Q2: Can this compound impact hormone secretion?
A2: Research shows this compound can elevate both prolactin and growth hormone levels in humans. The increase in prolactin might be linked to dopamine antagonist effects at the pituitary gland. Conversely, a dopamine agonist action in the hypothalamus could explain the growth hormone elevation [].
Q3: What is the chemical structure and molecular formula of this compound?
A3: this compound is an azaspirodecanedione derivative. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride [, ].
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 422 g/mol [].
Q5: Are there any spectroscopic techniques commonly used to analyze this compound?
A5: Yes, several spectroscopic techniques are employed for this compound analysis. UV spectrophotometry is commonly used, with a maximum absorption wavelength (λmax) of 239 nm observed in a 50% aqueous methanol solution []. Additionally, 1H and 13C solid-state NMR spectroscopy can differentiate between polymorphic forms of the drug [].
Q6: Is this compound stable in solid form?
A6: Studies have investigated the stability of this compound in its solid form []. While generally stable, exposure to certain conditions like heat and humidity can lead to degradation.
Q7: How does this compound behave in different pH environments?
A7: Research indicates that the release rate of this compound from sustained-release tablets is not significantly impacted by the pH of the dissolution medium []. This suggests stability across a range of pH values.
Q8: What is the typical bioavailability of this compound after oral administration?
A8: this compound has a low oral bioavailability of approximately 4%, primarily attributed to extensive first-pass metabolism [, ].
Q9: What strategies have been explored to improve the bioavailability of this compound?
A9: Numerous approaches have been investigated to enhance this compound bioavailability, including:
- Intranasal Delivery: Formulating this compound into nasal gel sprays [] or nanovesicular gels [] bypasses first-pass metabolism and has demonstrated improved bioavailability in animal models.
- Microemulsions: Oil-in-water microemulsions designed for intranasal delivery have shown promise in increasing this compound bioavailability in rats [].
- Buccal Delivery: Developing controlled-release effervescent buccal discs using polymers like HPMC has been explored to enhance drug permeation and absorption [].
- Sustained-Release Formulations: Creating sustained-release tablets using polymers like HPMC [, , ] or incorporating poly-ε-caprolactone (PCL) [] aims to prolong drug release and improve bioavailability.
Q10: What types of polymers have been investigated for this compound sustained-release formulations?
A10: Various polymers have been studied for their potential in controlling this compound release, including:
- Hydroxypropyl Methylcellulose (HPMC): This hydrophilic polymer is widely used in sustained-release formulations and has been successfully employed in this compound tablets [, , ].
- Poly-ε-caprolactone (PCL): PCL is a biodegradable and biocompatible polymer that has shown promise in extending the release of this compound from tablets [].
- Carbopol 934P: This polymer, known for its mucoadhesive properties, has been used in combination with HPMC to further control drug release from this compound tablets [].
Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A11: Several methods are employed for the quantitative analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for determining this compound concentrations in plasma samples [, ] and pharmaceutical formulations [, ]. Ion-pair RP-HPLC is another variant employed for assaying sustained-release tablets [].
- Spectrophotometry: This method, relying on the drug's UV absorbance, offers a simple and rapid approach for content determination in solutions, formulations [], and biological samples [].
Q12: Are there any electrochemical methods used for this compound analysis?
A12: Yes, flow injection analysis, utilizing tubular membrane ion-selective electrodes and coated wires, provides a sensitive approach for this compound determination []. Conductometric titration is another electrochemical method used for this purpose.
Q13: Have there been any preclinical studies investigating the potential toxicity of this compound?
A13: Yes, reproductive and developmental toxicity studies have been conducted in rats, administering this compound orally during fetal organogenesis [] and perinatal/lactation periods []. These studies identified a no-effect dose level and provided valuable insights into potential risks.
Q14: What histological changes were observed in rat fetuses exposed to this compound?
A14: In studies where pregnant rats received this compound, fetal examinations revealed various histological changes. Notably, alterations were observed in the kidneys [], pancreas [], and cerebellum []. These findings highlight the importance of careful consideration regarding this compound use during pregnancy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.